molecular formula C4H13N3O4S B7804247 1-Propylguanidine sulfate CAS No. 62512-81-6

1-Propylguanidine sulfate

Cat. No.: B7804247
CAS No.: 62512-81-6
M. Wt: 199.23 g/mol
InChI Key: CTRTUKIIAAAKIJ-UHFFFAOYSA-N
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Description

1-Propylguanidine sulfate is a chemical compound with the molecular formula C4H13N3O4S. It is a derivative of guanidine, a highly basic compound known for its versatility in various chemical and biological applications. The sulfate salt form enhances its solubility and stability, making it suitable for various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylguanidine sulfate can be synthesized through several methods. One common approach involves the reaction of propylamine with an activated guanidine precursor, such as S-methylisothiourea. The reaction typically occurs in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to yield 1-propylguanidine. The resulting compound is then treated with sulfuric acid to form the sulfate salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or distillation and then dried to obtain the sulfate salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Propylguanidine sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxo-derivatives of 1-propylguanidine.

    Reduction: Simpler amine derivatives.

    Substitution: Various substituted guanidine compounds.

Scientific Research Applications

1-Propylguanidine sulfate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-propylguanidine sulfate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, influencing their activity and stability. This interaction can modulate various biochemical pathways, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

  • 1-Butylguanidine sulfate
  • 1-Ethylguanidine sulfate
  • 1-Methylguanidine sulfate

Comparison: 1-Propylguanidine sulfate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological targets. Compared to its analogs, it offers a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.

Properties

IUPAC Name

2-propylguanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.H2O4S/c1-2-3-7-4(5)6;1-5(2,3)4/h2-3H2,1H3,(H4,5,6,7);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRTUKIIAAAKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508169
Record name Sulfuric acid--N''-propylguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62512-81-6
Record name Sulfuric acid--N''-propylguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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